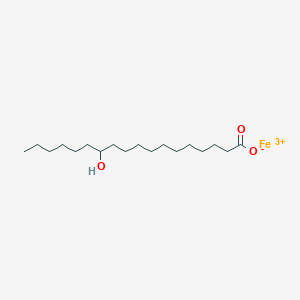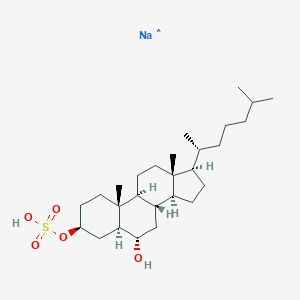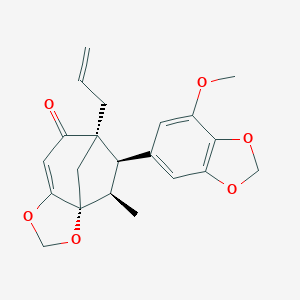
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole, commonly known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTT is a type of organic molecule that belongs to the family of anisoles, which are widely used in the chemical industry as solvents, fragrances, and flavoring agents. In
Mécanisme D'action
The mechanism of action of DMTT is not fully understood, but it is believed to be related to its unique chemical structure and electronic properties. DMTT contains a thienyl group and an ethenyl group, which can interact with other molecules through π-π stacking and hydrogen bonding. This interaction can lead to changes in the electronic properties of DMTT, such as the absorption and emission of light. These changes can be used to detect the presence of other molecules, such as biomolecules.
Biochemical and Physiological Effects:
DMTT has not been extensively studied for its biochemical and physiological effects, but some studies have reported its potential toxicity and mutagenicity. However, these studies were conducted using high doses of DMTT, which are not relevant to the concentrations used in scientific research. Therefore, further studies are needed to determine the safety and toxicity of DMTT.
Avantages Et Limitations Des Expériences En Laboratoire
DMTT has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. DMTT can also be easily synthesized using commercially available reagents and equipment. However, DMTT has some limitations, such as its high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of DMTT before using it in their experiments.
Orientations Futures
DMTT has a wide range of potential applications in scientific research, and several future directions can be explored. One possible direction is the development of new synthetic methods for DMTT, which can improve the yield and purity of the compound. Another direction is the investigation of the electronic properties of DMTT, which can lead to the development of new organic electronic devices. Additionally, the potential toxicity and mutagenicity of DMTT need to be further studied to ensure its safety for scientific research. Finally, the use of DMTT as a fluorescent probe for detecting biomolecules needs to be optimized and validated for its sensitivity and specificity.
Conclusion:
In conclusion, DMTT is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTT can be synthesized using a multi-step process, and it has been studied in various scientific fields, including organic chemistry, materials science, and biochemistry. DMTT has several advantages for lab experiments, but it also has some limitations, such as its high cost and limited availability. Several future directions can be explored to further investigate the potential applications of DMTT in scientific research.
Méthodes De Synthèse
DMTT can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 2-bromoethyl methyl ether, followed by the reaction with magnesium, and then the reaction with 2,6-dimethyl-4-hydroxyanisole. The final product is obtained through the reaction with acetic anhydride and pyridine. This synthesis method has been reported in several scientific publications, and it has been optimized to improve the yield and purity of DMTT.
Applications De Recherche Scientifique
DMTT has been studied in various scientific fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, DMTT has been used as a building block for the synthesis of other complex molecules, such as dendrimers and polymers. In materials science, DMTT has been investigated as a potential component for the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biochemistry, DMTT has been tested for its potential application as a fluorescent probe for detecting biomolecules, such as proteins and nucleic acids.
Propriétés
Numéro CAS |
142115-46-6 |
|---|---|
Nom du produit |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole |
Formule moléculaire |
C15H16OS |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
2-[(E)-2-(4-methoxy-3,5-dimethylphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16OS/c1-11-9-13(10-12(2)15(11)16-3)6-7-14-5-4-8-17-14/h4-10H,1-3H3/b7-6+ |
Clé InChI |
PTSNVPHZYHFONX-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC)C)C=CC2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C=CC2=CC=CS2 |
Synonymes |
2-[(E)-2-(4-methoxy-3,5-dimethyl-phenyl)ethenyl]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
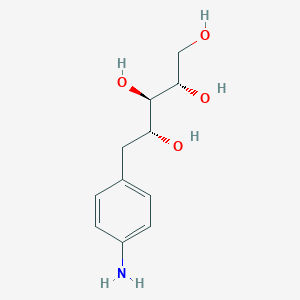


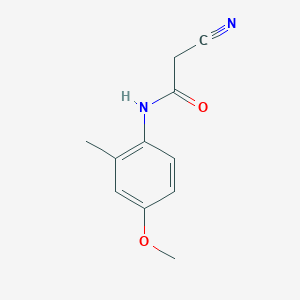
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

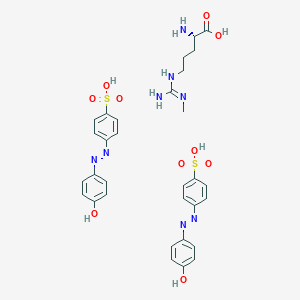
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
